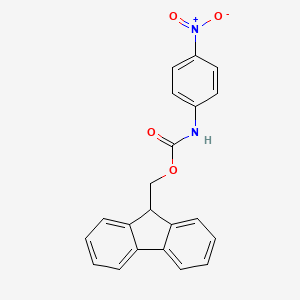
(9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenyl group attached to a methyl carbamate moiety, which is further substituted with a 4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 4-nitrophenylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually include stirring the mixture at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Hydrolysis: (9H-Fluoren-9-yl)methanol and 4-nitroaniline.
Aplicaciones Científicas De Investigación
(9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Materials Science: Utilized in the development of aggregation-induced emission (AIE) materials, which have applications in light-emitting devices, bio-imaging, and sensors.
Mecanismo De Acción
The mechanism of action of (9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The nitrophenyl group can undergo reduction to form an amino group, which can further interact with biological molecules. Additionally, the fluorenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate: Similar structure but with an amino group instead of a nitro group.
(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate: Contains a hydroxymethyl group instead of a nitro group.
9-Fluorenylmethyl carbamate: Lacks the nitrophenyl substitution.
Uniqueness
(9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, providing a versatile handle for further chemical modifications.
Propiedades
Número CAS |
123622-29-7 |
|---|---|
Fórmula molecular |
C21H16N2O4 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C21H16N2O4/c24-21(22-14-9-11-15(12-10-14)23(25)26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,22,24) |
Clave InChI |
CUZAHPCOLQTEBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



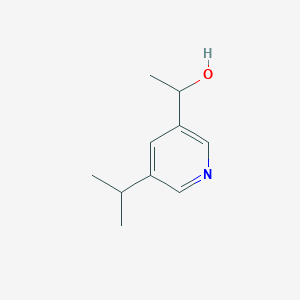
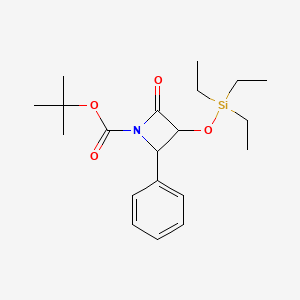
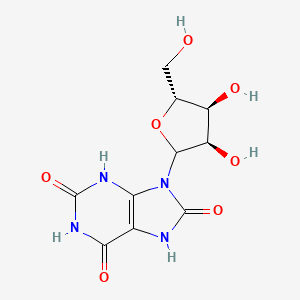

![Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13138297.png)
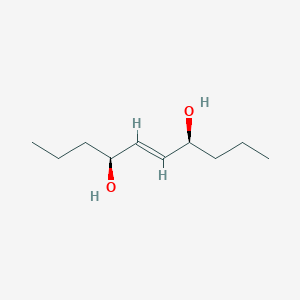

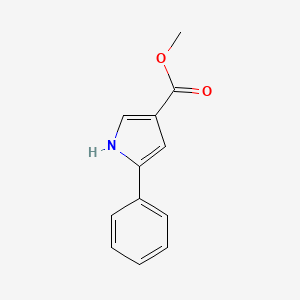
![4-O-benzyl 10-O-tert-butyl (1R,8R)-7-(aminomethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13138320.png)
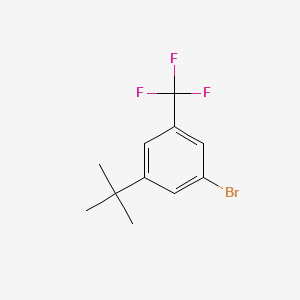
![2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol](/img/structure/B13138327.png)
![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13138334.png)
![2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13138346.png)
